molecular formula C19H22N4O4S B11002989 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11002989
M. Wt: 402.5 g/mol
InChI Key: OCYLZHFUYIIADF-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. Its systematic name is quite descriptive:

      IUPAC Name: 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide.

  • Let’s simplify it:
    • It contains a pyridazine ring fused with a tetrahydrothiophene ring.
    • The indole group is attached via an ethyl linker.
    • The carboxamide group is present.
  • This compound likely has interesting biological properties due to its complex structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer some possibilities:

        Retrosynthetic Analysis:

        Reaction Conditions:

    • Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, I don’t have specific information on this compound’s mechanism of action. Further research would be needed.
    • It likely interacts with specific receptors or enzymes due to its complex structure.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C19H22N4O4S

    Molecular Weight

    402.5 g/mol

    IUPAC Name

    1-(1,1-dioxothiolan-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide

    InChI

    InChI=1S/C19H22N4O4S/c24-18-6-5-17(22-23(18)14-8-10-28(26,27)12-14)19(25)20-9-7-13-11-21-16-4-2-1-3-15(13)16/h1-4,11,14,21H,5-10,12H2,(H,20,25)

    InChI Key

    OCYLZHFUYIIADF-UHFFFAOYSA-N

    Canonical SMILES

    C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NCCC3=CNC4=CC=CC=C43

    Origin of Product

    United States

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